2-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol
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Overview
Description
2-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a thiazole ring, a methyl group, and an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions.
Formation of the Imino Group: The imino group can be introduced through condensation reactions with appropriate amines.
Attachment of the Ethanol Moiety: The ethanol moiety can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.
Reduction: Reduction reactions may convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethanol moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted thiazoles.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: Thiazole derivatives are known for their biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: The compound may be investigated for potential therapeutic applications.
Industry
Material Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings.
Imino Compounds: Compounds containing imino groups.
Ethanol Derivatives: Compounds with ethanol moieties.
Uniqueness
The uniqueness of 2-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
2-[4-methyl-2-(2-methylphenyl)imino-1,3-thiazol-3-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-10-5-3-4-6-12(10)14-13-15(7-8-16)11(2)9-17-13/h3-6,9,16H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJRTDSOHUDMPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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